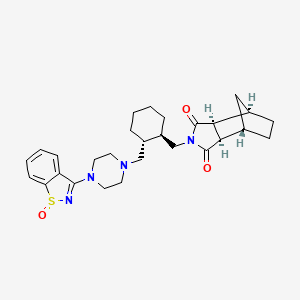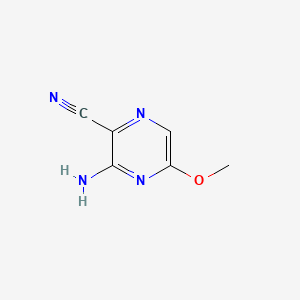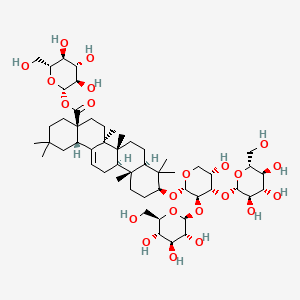
2-Nonanone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonanone-d5, also referred to as Nonan-2-one, is an organic compound characterized by the chemical formula C9H18O . Its chemical structure features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . It belongs to the class of chemicals called methyl ketones and is primarily used in the field of chemistry .
Synthesis Analysis
Nonanone can be synthesized through the oxidation of nonanal, a process typically facilitated using an oxidizing agent such as potassium permanganate . Other common industrial methods for the production of Nonanone include the oxidation of 2-nonanol or the condensation of acetone with butyraldehyde .Molecular Structure Analysis
The molecular formula of 2-Nonanone-d5 is C9H18O . Its chemical structure features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . The InChIKey for 2-Nonanone-d5 is VKCYHJWLYTUGCC-UHFFFAOYSA-N .Chemical Reactions Analysis
Nonanone serves as an important chemical intermediate, playing a significant role in various chemical reactions . It’s often used in the production of pharmaceuticals, resins, and other chemical products .Physical And Chemical Properties Analysis
Nonanone is a colorless to pale yellow liquid at room temperature, bearing a fruity, floral scent similar to that of a jasmine . It has a relatively high boiling point of about 194.5°C and a melting point of -20°C . Nonanone is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Nonanone-d5: is utilized in medicinal chemistry for its antimicrobial properties. It has been found effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and the yeast Candida albicans . Its role in the development of new pharmaceuticals that target resistant strains of bacteria is of significant interest.
Environmental Science
In environmental science, 2-Nonanone-d5 plays a crucial role as a pheromone component for certain beetle species . This application is particularly important for understanding insect behavior and developing environmentally friendly pest control methods.
Analytical Chemistry
2-Nonanone-d5: serves as a standard in analytical chemistry for Gas Chromatography-Mass Spectrometry (GC-MS) analysis due to its stable isotopic labeling. This allows for precise tracking and quantification of volatile organic compounds in complex mixtures .
Materials Science
In materials science, 2-Nonanone-d5 is investigated for its potential use in the synthesis of new materials. Its properties as a methyl ketone make it a candidate for producing pharmaceuticals, resins, and other chemical products .
Biochemistry
2-Nonanone-d5: is significant in biochemistry research for studying the effects of volatile organic compounds on protein folding and microbial interactions. It has been shown to inhibit the refolding of heat-inactivated bacterial luciferases, which is valuable for understanding protein dynamics and the development of new biochemical assays .
Pharmacology
In pharmacology, 2-Nonanone-d5 is explored for its therapeutic potential. Its ability to interact with hydrophobic segments in proteins suggests it could be used to modulate biological processes, which is promising for the development of novel drugs .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
Mecanismo De Acción
Propiedades
| 1. Design of the Synthesis Pathway: The synthesis pathway for 2-Nonanone-d5 involves the conversion of a starting material into the final product through a series of chemical reactions. The starting material will undergo several steps of synthesis to produce the final product. The synthesis pathway involves the following steps: a) Synthesis of 2-Nonanol-d5 b) Oxidation of 2-Nonanol-d5 to 2-Nonanone-d5 2. Starting Materials: The starting materials required for the synthesis of 2-Nonanone-d5 are: a) Deuterated water (D2O) b) 1-Decene-d5 c) Lithium aluminum hydride (LiAlH4) d) Sodium borohydride (NaBH4) e) Sodium hydroxide (NaOH) f) Hydrochloric acid (HCl) g) Acetic acid (CH3COOH) h) Potassium permanganate (KMnO4) 3. Reaction: The synthesis of 2-Nonanone-d5 involves the following steps: a) Synthesis of 2-Nonanol-d5: i) 1-Decene-d5 is reacted with deuterated water (D2O) in the presence of a catalyst such as sulfuric acid (H2SO4) to produce 2-Nonanol-d5. b) Oxidation of 2-Nonanol-d5 to 2-Nonanone-d5: i) 2-Nonanol-d5 is oxidized using potassium permanganate (KMnO4) in the presence of sodium hydroxide (NaOH) to produce 2-Nonanone-d5. ii) The product is then purified using techniques such as distillation or chromatography. Overall Reaction: 1-Decene-d5 + D2O + H2SO4 → 2-Nonanol-d5 2-Nonanol-d5 + KMnO4 + NaOH → 2-Nonanone-d5 | |
Número CAS |
1398065-76-3 |
Fórmula molecular |
C9H18O |
Peso molecular |
147.273 |
Nombre IUPAC |
1,1,1,3,3-pentadeuteriononan-2-one |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2 |
Clave InChI |
VKCYHJWLYTUGCC-QCCORQSASA-N |
SMILES |
CCCCCCCC(=O)C |
Sinónimos |
Heptyl methyl ketone-d5; Methyl heptyl ketone-d5; Methyl n-heptyl ketone-d5; NSC 14760-d5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)



